1-Iodohex-1-en-3-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
138056-06-1 |
|---|---|
Molecular Formula |
C6H11IO |
Molecular Weight |
226.06 g/mol |
IUPAC Name |
1-iodohex-1-en-3-ol |
InChI |
InChI=1S/C6H11IO/c1-2-3-6(8)4-5-7/h4-6,8H,2-3H2,1H3 |
InChI Key |
CPZXMHHQFPHMKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C=CI)O |
Origin of Product |
United States |
Elucidating Reactivity and Chemical Transformations of 1 Iodohex 1 En 3 Ol Derivatives
Cross-Coupling and Annulation Reactions
Vinyl iodides, including derivatives of 1-iodo-1-en-3-ol, are versatile substrates in organic synthesis, particularly in transition-metal-catalyzed carbon-carbon bond-forming reactions. wikipedia.org Their reactivity stems from the relatively weak carbon-iodine bond, which facilitates oxidative addition to transition metal catalysts. wikipedia.org
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. nih.gov The Heck reaction, for instance, involves the coupling of aryl or vinyl halides with alkenes. organic-chemistry.org Vinyl iodides are particularly effective substrates for the Heck reaction, often reacting under milder conditions than their bromide or chloride counterparts. wikipedia.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org Recent advancements have enabled Heck reactions to be carried out in more environmentally benign solvents like water, using specialized catalyst systems. sigmaaldrich.com A deoxygenative Heck reaction has also been described, involving a formate-mediated cine-substitution of vinyl triflates with aryl iodides, which proceeds through a palladium(I) catalytic cycle. nih.govnih.gov
The Suzuki-Miyaura coupling is another cornerstone of palladium catalysis, forming a carbon-carbon single bond between an organoboron compound and an organic halide or triflate in the presence of a base. libretexts.orgwikipedia.org This reaction is widely used to synthesize biaryls, polyolefins, and styrenes. wikipedia.org The catalytic cycle typically involves oxidative addition of the halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reaction generally proceeds with retention of stereochemistry at the vinyl halide. wikipedia.org The choice of palladium catalyst, ligands, base, and solvent is crucial for the success and broad applicability of the Suzuki-Miyaura reaction. tcichemicals.comsigmaaldrich.com
Aryl iodides are common coupling partners in these reactions. For instance, palladium-catalyzed annulation of internal alkynes with arene-containing vinylic iodides can produce a variety of carbocycles. scispace.com The table below summarizes key aspects of these palladium-catalyzed reactions involving vinylic iodides.
Table 1: Overview of Palladium-Catalyzed Coupling Reactions
| Reaction | Coupling Partners | Key Features |
| Heck Reaction | Vinyl Iodide + Alkene | Forms a new C-C bond with high trans selectivity. organic-chemistry.org Can be performed in aqueous media with appropriate catalysts. sigmaaldrich.com |
| Suzuki-Miyaura Coupling | Vinyl Iodide + Organoboron Compound | Requires a base for activation of the boron compound. tcichemicals.com Tolerates a wide range of functional groups. nih.gov |
| Deoxygenative Heck Reaction | Vinyl Triflates + Aryl Iodides | Mediated by formate (B1220265) and proceeds via a Pd(I) catalytic cycle. nih.gov |
| Annulation Reaction | Vinylic Iodide + Internal Alkyne | Produces carbocyclic structures. scispace.com |
Beyond palladium, other transition metals, notably rhodium, catalyze unique carbocyclization and functionalization reactions of unsaturated systems. diva-portal.org Rhodium(I) complexes have been shown to catalyze various cycloaddition reactions, including [4+2], [4+2+2], [5+2], and [5+2+1] carbocyclizations, which are valuable for synthesizing seven-membered rings and other complex cyclic systems. capes.gov.br For example, rhodium-catalyzed intramolecular [3+2+2] carbocyclization of alkylidenecyclopropanes tethered to dienes provides an efficient route to bridged tricyclic compounds. nih.gov
Rhodium catalysts are also effective in silylative carbocyclizations, where a hydrosilane, an alkyne, and another component are coupled. rsc.org Furthermore, rhodium-catalyzed C-H activation and cyclization represent a powerful strategy for the synthesis of complex natural products. rsc.org In some instances, rhodium and iridium catalysts can exhibit complementary reactivity in carbocyclization reactions involving C-H activation and dialkylation of arenes. snnu.edu.cn
Direct arylation is an atom-economical method that forms a carbon-carbon bond by coupling a C-H bond with an organic halide, avoiding the pre-functionalization of the C-H bond partner. researchgate.net While palladium is a common catalyst for these reactions, copper-catalyzed direct arylation of heterocycles with aryl iodides has also been developed. researchgate.net Mechanistic studies on palladium-catalyzed direct arylation have indicated that a kinetically significant C-H bond cleavage is involved. nih.gov
Nickel-catalyzed reductive arylation of activated alkynes with aryl iodides provides a regioselective and stereoselective method for synthesizing trisubstituted alkenes under mild conditions. nih.gov Transition metal-free methods for the coupling of vinylic iodides have also been developed, utilizing borylative coupling with various nucleophiles, alkenes, or alkynes. nih.gov Alkylation reactions using organometallic reagents are also prevalent. For instance, alkyl Grignard reagents can react with vinylic iodides in the presence of a hydroboration agent to form substituted boronic esters. nih.gov
Other Transition Metal-Mediated Carbocyclizations and Functionalizations (e.g., Rhodium(I)-Catalysis)
Pericyclic and Rearrangement Processes
Pericyclic reactions, including sigmatropic rearrangements, are concerted processes that occur through a cyclic transition state and are governed by orbital symmetry rules. wikipedia.orglibretexts.org
The Claisen rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.org This reaction is a powerful tool for stereoselective carbon-carbon bond formation. nih.gov The synthesis of the requisite allyl vinyl ether can be a challenge, and various methods have been developed to address this, including copper-catalyzed coupling of a vinyl halide with an allylic alcohol. organic-chemistry.org This can be performed as a domino C-O coupling/Claisen rearrangement process. organic-chemistry.orgacs.org
The Claisen rearrangement can be applied to synthesize complex structures, including eight-membered cyclic amines through a cycloetherification/Claisen rearrangement sequence. sci-hub.se The stereochemical outcome of the Claisen rearrangement can be influenced by the substrate's conformation, and strategies have been developed to control diastereoselectivity, particularly in the formation of quaternary carbon centers. nih.gov The oxy-Cope rearrangement, a variation of the Cope rearrangement, involves a 1,5-diene with a hydroxyl group, which rearranges to an enol that tautomerizes to a carbonyl compound. libretexts.orglibretexts.org
Table 2: Variants of the Claisen Rearrangement
| Rearrangement | Description |
| Aromatic Claisen | organic-chemistry.orgorganic-chemistry.org shift of an allyl phenyl ether to form an ortho-substituted phenol. wikipedia.org |
| Bellus-Claisen | Reaction of allylic ethers, amines, or thioethers with ketenes. wikipedia.org |
| Eschenmoser-Claisen | Reaction of an allylic alcohol with an N,N-dimethylacetamide dimethyl acetal. |
| Ireland-Claisen | Rearrangement of an allylic ester silyl (B83357) ketene (B1206846) acetal. |
| Johnson-Claisen | Reaction of an allylic alcohol with an orthoester. wikipedia.org |
Iodine and hypervalent iodine reagents can mediate a variety of cyclization reactions. dntb.gov.ua Molecular iodine can promote the iodocyclization of substrates like 1-mercapto-3-yn-2-ols to form 3-iodothiophenes. organic-chemistry.org Halonium ions, formed by the reaction of an alkene with a halogen, can be trapped by intramolecular nucleophiles to form cyclic products. The formation of (Z)-γ-iodo allylic alcohols can be achieved with high stereoselectivity through the reaction of ethyl (Z)-β-iodoacrylate with diisobutylaluminum hydride followed by a Grignard reagent. orgsyn.org Interestingly, under slightly different conditions, the corresponding (E)-isomers can be obtained, suggesting a rearrangement mediated by an aluminum species. orgsyn.org Electrochemical methods can also be employed to generate alkene radical cations which can then undergo cyclization with bisnucleophiles to form saturated N/O-heterocycles. nih.gov
Halonium-Ion Mediated Rearrangements and Cyclizations
Addition Reactions to the Alkene Moiety
The double bond in 1-iodohex-1-en-3-ol and its derivatives is susceptible to electrophilic addition reactions. One such reaction involves the use of iodonium (B1229267) nitrate (B79036) (INO₃), which can be generated in situ from the reaction of iodine chloride with silver nitrate in a chloroform-pyridine solution. cdnsciencepub.comcdnsciencepub.com
The addition of iodonium nitrate to olefinic alcohols can lead to the formation of hydroxyiodoalkyl nitrates, hydroxyiodoalkylpyridinium nitrates, or cyclic ethers, depending on the specific substrate and reaction conditions. cdnsciencepub.com These reactions are known to proceed stereospecifically, typically via a trans addition, and can also exhibit regiospecificity. cdnsciencepub.comcdnsciencepub.com The mechanism is believed to involve the formation of an intermediate iodonium ion. cdnsciencepub.com
In a specific example, the reaction of hex-1-en-3-ol with iodonium nitrate resulted in a 34% yield of an isomeric mixture of 3-hydroxy-1-iodohex-2-yl nitrate and 3-hydroxy-2-iodohex-1-yl nitrate. cdnsciencepub.com Additionally, a 16% yield of the corresponding iodopyridinium salt was also formed. cdnsciencepub.com The addition is sensitive to steric hindrance, and anti-Markovnikov addition products are commonly observed. researchgate.netcdnsciencepub.com
Table 2: Products from the Reaction of Hex-1-en-3-ol with Iodonium Nitrate
| Product | Yield (%) |
| Isomeric mixture of 3-hydroxy-1-iodohex-2-yl nitrate and 3-hydroxy-2-iodohex-1-yl nitrate | 34 cdnsciencepub.com |
| Iodopyridinium salt | 16 cdnsciencepub.com |
This table is based on data from reference cdnsciencepub.com.
The electron-withdrawing nature of the iodine atom in vinylic iodides makes the double bond susceptible to nucleophilic attack, particularly in conjugate addition reactions. nih.govbeilstein-journals.org In a typical conjugate addition, a nucleophile adds to the β-carbon of an α,β-unsaturated system, leading to a stabilized carbanion intermediate that can be subsequently protonated or react with an electrophile. nih.govbeilstein-journals.org
While direct nucleophilic addition to the carbon bearing the iodine is generally disfavored due to steric hindrance and electronic effects, conjugate addition provides an alternative pathway for functionalization. wikipedia.org The sp-hybridized carbons of the alkyne precursor render the resulting alkene more electrophilic than simple alkenes, facilitating nucleophilic attack. msu.edu
The reactivity of α,β-unsaturated systems like this compound in conjugate additions is influenced by the nature of the nucleophile and the reaction conditions. For instance, the use of organozinc species, formed in situ from diethylzinc (B1219324) and arylboronic acids, has been shown to effect the 1,4-addition to α,β-unsaturated ketones without the need for transition-metal catalysts. organic-chemistry.org This methodology offers a route to β-aryl carbonyl compounds. organic-chemistry.org
It is important to note that the reactivity of the iodo-alkene can be influenced by the presence of the allylic hydroxyl group, which may direct or participate in the reaction.
Electrophilic Additions (e.g., Iodonium Nitrate)
Redox Chemistry and Functional Group Interconversions
The selective reduction of either the iodo-alkene or the hydroxyl group in a molecule like this compound presents a synthetic challenge due to the presence of multiple reducible functional groups. The C-I bond in vinyl iodides is relatively weak and susceptible to reduction. wikipedia.org However, the allylic alcohol functionality can also be targeted for reduction or deoxygenation.
Commonly, the reduction of vinyl iodides can lead to the corresponding alkene or alkane. wikipedia.org On the other hand, the reduction of allylic alcohols can be achieved through various methods, including those that proceed via radical intermediates. uni-regensburg.de
The choice of reducing agent and reaction conditions is critical for achieving selectivity. For instance, catalytic hydrogenation is a common method for reducing double bonds, but it can also lead to the reduction of other functional groups. thieme-connect.com The use of a zinc-copper couple has been reported as an effective and less toxic alternative for the partial reduction of triple bonds to cis-alkenes. thieme-connect.com
In the context of a molecule containing both a vinyl iodide and an allylic alcohol, achieving selective reduction of one group while preserving the other requires careful consideration of the reactivity of each functional group towards different reducing agents.
The deoxygenation of alcohols is a fundamental transformation in organic synthesis. rsc.org For allylic alcohols such as this compound, several methods can be employed for the removal of the hydroxyl group.
One common strategy involves the conversion of the hydroxyl group into a better leaving group, followed by a reduction step. uni-regensburg.de For example, the alcohol can be converted to a tosylate or mesylate, which can then be reduced. uni-regensburg.de
Another approach is the Barton-McCombie radical deoxygenation, which involves the formation of a thiocarbonyl derivative that is subsequently reduced using a tin hydride. rsc.org More recently, metal-free methods have been developed, such as the use of polymethylsiloxane (PMHS) with an iodide source, which proceeds via a radical mechanism. rsc.org
The use of hydriodic acid (HI) is a classic method for the reduction of alcohols, often in the presence of red phosphorus to regenerate HI. beilstein-journals.org However, this method can be harsh and may not be suitable for substrates with sensitive functional groups like a vinyl iodide. A modified procedure using catalytic HI in a biphasic system has been shown to be effective for the reduction of benzylic and α-carbonyl alcohols. beilstein-journals.org While this method was less effective for other alcohols, it highlights the potential for iodine-based reagents in deoxygenation reactions. beilstein-journals.org
Advanced Mechanistic Studies and Computational Investigations
Detailed Reaction Mechanism Elucidation
The synthesis of 1-iodoalk-1-en-3-ols, such as 1-iodohex-1-en-3-ol, is often achieved through a one-pot sequence involving the reduction of an α,β-unsaturated ester followed by C-alkylation. orgsyn.org A common starting material is an ethyl (Z)-β-iodoacrylate. orgsyn.org
The mechanism proceeds in two main steps:
Intermediate Aldehyde Formation: The ethyl (Z)-β-iodoacrylate is first treated with a reducing agent, typically diisobutylaluminum hydride (DIBAL-H), at low temperatures (e.g., -78°C). The DIBAL-H selectively reduces the ester functionality to an aldehyde. This transformation occurs via a tetrahedral intermediate which, upon workup or subsequent reaction, collapses to form the aldehyde. Precise temperature control is critical during this step to prevent over-reduction to the corresponding alcohol. orgsyn.orglookchem.com
Nucleophilic Addition: Following the formation of the aldehyde intermediate, a Grignard reagent (such as butylmagnesium bromide for the synthesis of the heptenol analogue) is introduced into the reaction mixture. orgsyn.org The organomagnesium compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This addition step forms a new carbon-carbon bond and, after acidic workup, generates the final secondary allylic alcohol, this compound. orgsyn.org
This "reduction-C-alkylation" sequence is highly efficient for producing γ-iodo allylic alcohols with well-defined stereochemistry at the double bond. orgsyn.org
Further mechanistic considerations involve subsequent reactions of the vinyl iodide product. For instance, nickel-catalyzed intramolecular C–O bond formation can convert vinyl iodides with pendant alcohol groups into cyclic enol ethers. Mechanistic studies of these transformations suggest a Ni(0)/Ni(II) redox cycle. nih.gov The cycle is proposed to initiate with the oxidative addition of the vinyl iodide to a Ni(0) complex, forming a vinyl–Ni(II) iodide intermediate. This is followed by deprotonation of the alcohol and subsequent C–O reductive elimination to yield the enol ether product and regenerate the Ni(0) catalyst. nih.gov Other potential pathways for related compounds involve the formation of vinyl cation intermediates from alkynes, which can then undergo intramolecular cyclizations. nih.gov
Application of Density Functional Theory (DFT) in Reaction Profiling
While specific DFT studies focusing exclusively on this compound are not prevalent, computational investigations into analogous and related reactions provide significant insight into its reaction profiles. DFT calculations are instrumental in mapping the energetic landscapes of reaction mechanisms, elucidating transition state structures, and predicting the feasibility of proposed catalytic cycles. nih.govrsc.org
For example, in the Ni-catalyzed C–O coupling of vinyl iodides, DFT calculations have been employed to evaluate the energetic feasibility of the proposed Ni(0)/Ni(II) catalytic cycle. nih.gov These computational models help to affirm that the cycle, involving key steps like two-electron C–I oxidative addition and C–O reductive elimination, is energetically plausible. nih.gov
DFT has also been extensively applied to model the hydrothiolation of alkynes, a process mechanistically similar to the hydroiodination used to prepare the iodoacrylate precursors. rsc.orgnih.govnih.gov In these studies, DFT helps to describe the reaction mechanism by identifying key intermediates and transition states. For instance, calculations can show that a plausible mechanism involves the activation of the carbon-carbon triple bond through coordination with a metal catalyst, followed by a stereoselective nucleophilic attack. rsc.orgnih.gov Such studies provide a detailed understanding of the factors controlling stereoselectivity, which is crucial for synthesizing specific isomers. rsc.org
Furthermore, computational chemistry can predict various properties and reaction outcomes. DFT analysis can be used to calculate oxidation potentials, which can help predict the success of certain reactions and avoid the formation of undesirable byproducts. escholarship.org In studies of radical reactions, DFT can be used to analyze different spin states and determine the most favorable reaction pathways, such as exploring a radical mechanism on a septet spin surface for reactions mediated by samarium (II) iodide. escholarship.org These computational approaches offer predictive power that can guide experimental efforts in catalyst design and reaction optimization.
Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity Models
The stereochemistry of the vinyl iodide double bond in 1-iodoalk-1-en-3-ol synthesis can be precisely controlled by the reaction conditions, particularly temperature. When synthesizing an analogue, 1-iodohept-1-en-3-ol, from ethyl (Z)-β-iodoacrylate, maintaining a low temperature (-78°C) throughout the reduction and alkylation steps leads exclusively to the (Z)-isomer of the final product. orgsyn.org However, if the reaction mixture is allowed to warm to 0°C after the DIBAL-H reduction but before the addition of the Grignard reagent, isomerization occurs, leading to the preferential formation of the (E)-isomer with high diastereoselectivity. orgsyn.org
| Isomer | Reaction Conditions | E/Z Ratio | Yield | Reference |
|---|---|---|---|---|
| (Z)-1-Iodohept-1-en-3-ol | DIBAL-H at -78°C, then BuMgBr at -70°C, warm to RT | >99% Z | 85% | orgsyn.org |
| (E)-1-Iodohept-1-en-3-ol | DIBAL-H at -78°C, warm to 0°C, cool to -20°C, then BuMgBr | 96/4 | 79% | orgsyn.org |
The chirality of the secondary alcohol at the C-3 position presents another stereochemical challenge. The direct synthesis typically results in a racemic mixture. lookchem.com To obtain enantiomerically pure forms of these allylic alcohols, enzymatic kinetic resolution is a highly effective strategy. For a similar compound, (E)-1-iodohexa-1,5-dien-3-ol, a racemic mixture can be resolved using a lipase (B570770) catalyst. lookchem.com In this process, the lipase selectively acylates one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester.
For instance, using lipase under flow conditions, the racemic alcohol can be passed through a packed column. lookchem.com The lipase facilitates the acylation of the (3R)-enantiomer, producing (3R)-acetate while the (3S)-enantiomer remains unreacted and is eluted from the column. lookchem.com The acetylated (3R)-ester can then be collected and the acetyl group removed in a subsequent step to yield the pure (3R)-alcohol. lookchem.com This method provides access to both enantiomers with high optical purity. Other approaches to enantioselective synthesis of allylic alcohols include the catalytic asymmetric reductive coupling of alkynes and aldehydes using chiral catalyst systems, which can achieve excellent enantiomeric excess (up to 96% ee). organic-chemistry.orgorganic-chemistry.org
| Product | Method | Outcome | Reference |
|---|---|---|---|
| (3S)-(E)-1-Iodohexa-1,5-dien-3-ol | Kinetic resolution of racemic alcohol using lipase | Separated from the corresponding (3R)-acetate | lookchem.com |
| (3R)-(E)-1-Iodohexa-1,5-dien-3-ol | Methanolysis of the separated (3R)-acetate | Obtained after removal of the acetyl group | lookchem.com |
Catalyst Design and Ligand Effects on Reactivity
The design of catalysts and the selection of ligands are paramount for controlling the reactivity and selectivity of reactions involving this compound and its precursors. Ligands influence the steric and electronic environment of the metal center, which in turn dictates the course of the catalytic cycle. mdpi.comnih.gov
A compelling example of ligand effects is seen in the Ni-catalyzed reactions of vinyl iodides. The coordination sphere of the nickel catalyst prior to its interaction with the vinyl iodide can determine the reaction pathway. nih.gov For instance, the use of sterically encumbering ligands like tricyclohexylphosphine (B42057) can favor a one-electron activation process, whereas less bulky ligand environments allow for the desired two-electron oxidative addition pathway. nih.gov This demonstrates that ligand choice can fundamentally alter the reaction mechanism.
In the enantioselective synthesis of allylic alcohols, catalyst and ligand design is the key to achieving high stereocontrol. organic-chemistry.orgorganic-chemistry.org
Controlling Enantioselectivity: Highly enantioselective methods for the reductive coupling of alkynes and aldehydes often employ catalyst systems composed of a transition metal and a chiral ligand. organic-chemistry.org For example, a nickel catalyst paired with the chiral ligand (R,R)-N-methyl-N-(diphenylphosphino)-1-[1-(diphenylphosphino)phenyl]ethylamine (NMDPP) has been shown to produce allylic alcohols with high enantiomeric excess (up to 96% ee). organic-chemistry.org The steric and electronic properties of the ligand create a chiral pocket around the metal center, forcing the substrates to approach in a specific orientation, which leads to the preferential formation of one enantiomer.
Tuning Reactivity and Selectivity: In other systems, different metal-ligand combinations can be used to selectively produce different products from the same starting materials. A ruthenium/monophosphorus ligand system can catalyze the 1,2-addition of arylboronic acids to α,β-unsaturated aldehydes to yield chiral allylic alcohols, while a rhodium-catalyzed system favors the formation of ketones. organic-chemistry.org
The electronic properties of ligands also play a critical role. In gold catalysis, for instance, the use of electron-withdrawing ligands can enhance catalyst lifetime and maintain high activity, whereas more basic ligands like triphenylphosphine (B44618) can inhibit the reaction entirely. nih.gov This balance between catalyst stability and reactivity is a central theme in catalyst design. The development of specialized ligands, such as bulky dialkylbiarylphosphines, has been crucial for advancing the scope and efficiency of many cross-coupling reactions. nih.gov
Strategic Applications of 1 Iodohex 1 En 3 Ol As a Versatile Building Block
Total Synthesis of Complex Natural Products and Bioactive Metabolites
The true power of 1-iodohex-1-en-3-ol and its analogs is demonstrated in their application to the total synthesis of structurally complex and biologically significant natural products. wikipedia.org The defined stereochemistry of the vinyl iodide and the chiral center are crucial for building up the carbon skeleton of target molecules with high precision.
Polyketides are a large class of natural products synthesized by polyketide synthases (PKS) through the sequential condensation of small carboxylic acid units. biorxiv.org Their synthesis often requires the assembly of chiral building blocks to construct the intricate and stereochemically rich carbon chains. A close analog of the title compound, (E)-1-iodohexa-1,5-dien-3-ol, has proven to be an essential chiral building block in the total synthesis of Amphidinol 3 (AM3). researchgate.net AM3 is a complex marine natural product with a "super-carbon-chain" that exhibits potent antifungal activity. researchgate.netresearchgate.net
In the synthesis of AM3, the optically active (3S)-(E)-1-iodohexa-1,5-dien-3-ol was prepared efficiently using a lipase-mediated kinetic resolution under flow conditions. researchgate.net This chiral fragment was then utilized in key coupling reactions, such as the Nozaki–Hiyama–Kishi reaction, to assemble larger segments of the natural product. researchgate.net The vinyl iodide functionality is critical in these steps, acting as a stable yet reactive handle for forming new carbon-carbon bonds with high stereochemical fidelity. This strategic use of a functionalized iodo-alkene demonstrates its power in constructing complex polyketide scaffolds.
Terpenoids, another vast class of natural products, are assembled from isoprene (B109036) units. Their synthesis similarly relies on the strategic use of chiral synthons to achieve the desired stereochemical outcome. mdpi.com While a direct application of this compound in a terpenoid synthesis is not prominently documented, its structure as a C6 chiral alcohol makes it an ideal candidate for such endeavors. For instance, electrochemical coupling methods have been developed that unite vinyl iodides with terpene-derived precursors to achieve modular and selective synthesis of complex terpenoids like nerolidol (B1678203) isomers. nih.gov
Table 1: Key Coupling Reactions Utilizing Vinyl Iodide Building Blocks
| Reaction Name | Catalyst/Reagents | Bond Formed | Relevance to Synthesis |
| Suzuki Coupling | Pd catalyst, Base | C(sp²)–C(sp²) | Widely used for creating polyene structures in lipid mediators and other natural products. wikipedia.org |
| Sonogashira Coupling | Pd/Cu catalyst, Base | C(sp²)–C(sp) | Essential for linking vinyl iodide fragments to terminal alkynes, a key step in synthesizing resolvins and pheromones. beilstein-journals.orgmdpi.com |
| Heck Reaction | Pd catalyst, Base | C(sp²)–C(sp²) | Forms substituted alkenes from vinyl halides. wikipedia.org |
| Stille Coupling | Pd catalyst | C(sp²)–C(sp²) | Couples vinyl iodides with organostannanes, preserving stereochemistry. wikipedia.org |
| Nozaki-Hiyama-Kishi | Cr/Ni catalyst | C(sp²)–C(sp²) | Used for coupling vinyl halides with aldehydes, as seen in the synthesis of complex polyketides like Amphidinol 3. researchgate.net |
| Negishi coupling | Pd or Ni catalyst | C(sp²)–C(sp³) | Couples vinyl iodides with organozinc reagents, enabling the formation of complex carbon skeletons. mdpi.com |
The precise structures of insect pheromones and lipid mediators, which often feature specific double bond geometries and stereocenters, demand highly stereoselective synthetic methods. Vinyl iodides are premier intermediates in this context. wikipedia.orgacs.org In pheromone synthesis, the vinyl iodide group of a building block like this compound can be coupled with various organometallic partners to construct the specific carbon chains of attractants with high geometric purity. pherobase.com For example, syntheses of disparlure, a moth pheromone, have utilized the coupling of Z-vinyl iodides with organometallic reagents to form the required Z-alkene precursor. mdpi.com Similarly, the synthesis of the longtailed mealybug pheromone involved an intramolecular carbolithiation of a complex vinyl iodide. acs.org
Lipid mediators are a class of potent signaling molecules, including resolvins and maresins, that play a crucial role in the resolution of inflammation. beilstein-journals.orgnih.gov Their structures are characterized by polyunsaturated fatty acid backbones with multiple stereogenic centers. The total synthesis of these compounds is essential for verifying their structure and for biological studies. A common strategy involves the convergent coupling of several smaller, stereochemically defined fragments. Vinyl iodides are indispensable in these strategies, frequently serving as one of the key fragments. mdpi.com For instance, the total synthesis of Resolvin D2 involved a Sonogashira coupling between a complex vinyl iodide fragment and a terminal alkyne to form a critical C-C bond in the molecule's backbone. beilstein-journals.orgresearchgate.net The synthesis of Resolvin E1 has also been achieved through multiple routes where a Suzuki-Miyaura or Takai reaction was used to introduce or couple a vinyl iodide intermediate. uio.no
Construction of Chiral Scaffolds in Polyketide and Terpenoid Syntheses
Development of Advanced Organic Materials and Functional Molecules
The utility of vinyl iodides extends beyond natural product synthesis into the realm of materials science. They serve as important monomers and intermediates for the creation of functional organic materials, particularly conjugated polymers. tandfonline.comtandfonline.com These materials are of great interest for their electronic and optical properties, with applications in LEDs, solar cells, and sensors.
Vinyl iodides can be polymerized or used in cross-coupling reactions to build up polymer backbones. tandfonline.com Research has also focused on the synthesis of polymers with vinyl iodide chain-ends. ntu.edu.sgrsc.org These functionalized polymers act as macromolecular building blocks, where the vinyl iodide terminus can be precisely modified in subsequent reactions, such as copper-catalyzed cross-couplings with thiols, to introduce new functionalities. ntu.edu.sgresearchgate.net The ability to incorporate a functionalized halo-alkenol like this compound could lead to polymers with pendant hydroxyl groups, offering sites for further modification or influencing the material's physical properties, such as solubility and hydrophilicity. iris-biotech.de
Precursors to Pharmaceutical Intermediates and Agrochemicals
Vinyl iodides are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. wikipedia.org Their reactivity in cross-coupling reactions allows for the efficient construction of the complex carbon skeletons often found in bioactive molecules. acs.orgnih.gov A concise, protecting-group-free total synthesis of the natural products (±)-deguelin and (±)-tephrosin, which exhibit significant antiproliferative properties, was achieved using a vinyl iodide as the key building block to construct the core chromene substructure. acs.orgnih.gov
Furthermore, the introduction of fluorine atoms into organic molecules can dramatically alter their biological properties, a strategy widely used in drug and agrochemical design. The synthesis of selectively fluorinated molecules often proceeds through fluorinated vinyl iodide intermediates. acs.orgnih.govscilit.com For example, a straightforward method for the copper-mediated cross-coupling of a difluoromethyl group with vinyl iodides has been developed, providing access to difluoromethylated alkenes with high functional group compatibility and retention of stereochemistry. nih.gov A building block like this compound could thus serve as a scaffold to introduce both a difluoromethyl group and other functionalities, creating novel intermediates for the pharmaceutical and agrochemical industries. researchgate.netresearchgate.netrsc.org
State of the Art Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.rsc.orgnih.govanton-paar.comcam.ac.ukgoogle.comchemicalbook.comhmdb.cawashington.eduliverpool.ac.uk
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 1-Iodohex-1-en-3-ol, offering detailed insights into its atomic framework. nih.govanton-paar.comcam.ac.ukgoogle.comchemicalbook.comhmdb.cawashington.eduliverpool.ac.uk
Advanced 1H and 13C NMR Techniques (e.g., APT, DEPT).nih.gov
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide the fundamental data for identifying the chemical environment of each atom. In a typical ¹H NMR spectrum of a related compound, 1-hexen-3-ol, signals corresponding to the vinyl protons appear at δ 5.847, 5.201, and 5.077 ppm, while the proton on the carbon bearing the hydroxyl group (H-3) resonates at δ 4.081 ppm. chemicalbook.com For a similar iodo-alkene, (E)-1-iodo-1-hexene, the vinyl protons are observed at δ 7.79 and 7.15 ppm. liverpool.ac.ukchemodex.com
For this compound, the expected ¹H NMR signals would include those for the vinyl protons, the proton at C-3, the methylene (B1212753) protons at C-4 and C-5, and the methyl protons at C-6. The chemical shifts can be influenced by the solvent used. washington.edusigmaaldrich.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Advanced techniques such as Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. researchgate.net
Table 1: Representative ¹H NMR Data for Related Compounds
| Compound | Functional Group Protons | Chemical Shift (ppm) |
|---|---|---|
| 1-Hexen-3-ol chemicalbook.com | Vinyl H | 5.847, 5.201, 5.077 |
| H-3 (CH-OH) | 4.081 |
Table 2: Representative ¹³C NMR Data for a Related Compound (1-Hexen-3-ol)
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C1 | 114.1 |
| C2 | 141.6 |
| C3 | 73.1 |
| C4 | 38.8 |
| C5 | 18.7 |
Two-Dimensional NMR for Structural Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC).rsc.org
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure and determining stereochemistry.
COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another. For this compound, COSY would show correlations between the vinyl protons, the H-3 proton, and the protons of the hexyl chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹³C-¹H). This allows for the unambiguous assignment of each carbon signal to its attached proton(s).
The stereochemistry of the double bond (E or Z) can often be determined from the coupling constant between the vinyl protons in the ¹H NMR spectrum.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination.rsc.orgnih.govchemicalbook.comhmdb.cawashington.edu
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or five decimal places. alevelchemistry.co.ukmeasurlabs.com This precision allows for the determination of the exact molecular formula of this compound (C₆H₁₁IO).
For example, the calculated exact mass of C₆H₁₁IO is 225.98546 Da. nih.gov HRMS analysis of a sample would yield a measured m/z value very close to this theoretical value, confirming the elemental composition. Different ionization techniques, such as Electrospray Ionization (ESI), are often employed.
Vibrational Spectroscopy (IR) for Functional Group Identification.nih.govchemicalbook.comhmdb.ca
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. bruker.comwikipedia.org The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-I bonds.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Alcohol | O-H stretch | 3600-3200 (broad) |
| Alkene | =C-H stretch | 3100-3000 |
| C=C stretch | 1680-1640 | |
| Alkane | C-H stretch | 3000-2850 |
The presence of a broad band in the region of 3600-3200 cm⁻¹ is indicative of the hydroxyl group. libretexts.org The C=C stretching vibration confirms the presence of the double bond. For a related compound, 1-hexen-3-ol, IR spectra show these characteristic peaks. nist.govnist.gov
Chiral Chromatography and Polarimetry for Enantiomeric Excess Determination.nih.gov
Since this compound possesses a chiral center at C-3, it can exist as a pair of enantiomers. Chiral chromatography and polarimetry are essential techniques for separating and quantifying these enantiomers. researchgate.netwikipedia.orggcms.czsigmaaldrich.com
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. wikipedia.org This allows for the determination of the enantiomeric excess (ee) of a sample.
Polarimetry: This method measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. anton-paar.comlibretexts.org Each enantiomer will rotate the light to an equal but opposite degree. The specific rotation [α] is a characteristic physical property of a chiral compound. wikipedia.org By measuring the observed rotation of a sample, its enantiomeric purity can be determined if the specific rotation of the pure enantiomer is known.
A concise procedure for preparing optically active (3R)- and (3S)-(E)-1-iodohexa-1,5-dien-3-ol has been developed, which utilized kinetic resolution with a lipase (B570770). researchgate.net This demonstrates the application of chiral separation techniques to similar compounds.
Concluding Remarks and Future Research Trajectories
Persistent Challenges in the Synthesis and Application of Iodoalkenols
Despite the utility of iodoalkenols as synthetic intermediates, several challenges continue to impede their broader application. A primary hurdle lies in achieving high stereoselectivity during their synthesis. numberanalytics.comnumberanalytics.com The formation of specific stereoisomers is often crucial for the biological activity and efficacy of target molecules, such as pharmaceuticals and natural products. numberanalytics.comnih.gov However, controlling the three-dimensional arrangement of atoms around the carbon-carbon double bond and the stereocenter bearing the hydroxyl group remains a significant synthetic obstacle. numberanalytics.comresearchgate.net Many existing methods yield mixtures of E and Z isomers, necessitating difficult and often inefficient purification steps. researchgate.net
Another persistent issue is the instability of many iodoalkenols and the transient nature of the radical intermediates involved in some synthetic routes. chinesechemsoc.org This instability can lead to low reaction yields, the formation of byproducts, and limitations on the types of subsequent reactions that can be performed. chinesechemsoc.orgesf.edu Furthermore, the development of efficient and sustainable catalysts for the synthesis of complex molecules with high stereoselectivity continues to be a major goal. numberanalytics.com While biocatalytic approaches using enzymes like halohydrin dehalogenases show promise, they can be limited by low substrate solubility, low substrate concentration, and potential enzyme inhibition. irb.hr
In terms of applications, the translation of synthetic methodologies from the laboratory to an industrial scale presents its own set of challenges. numberanalytics.com Reactions that are effective on a small scale may not be economically viable or practical for large-scale production. Moreover, while iodoalkenols are recognized as valuable building blocks, their full potential in areas like materials science and medicinal chemistry is yet to be realized, partly due to the aforementioned synthetic difficulties.
Emerging Concepts and Methodological Innovations
In response to the challenges in iodoalkenol synthesis, a number of innovative concepts and methodologies are emerging. The development of novel catalytic systems is at the forefront of this progress. acs.orgmdpi.com Researchers are exploring green and efficient catalytic systems, such as the I2/DMSO combination, which offers mild reaction conditions and aligns with the principles of sustainable chemistry. mdpi.com Additionally, the use of dual catalytic systems, which merge photoredox catalysis with other forms of catalysis like C-H activation, is enabling reactions to proceed under exceptionally mild conditions, often at room temperature. beilstein-journals.org
Biocatalysis is another rapidly evolving area with significant potential for iodoalkenol synthesis. nih.govirb.hr While wild-type enzymes may have limitations, techniques such as rational protein design and directed evolution are being used to improve their catalytic properties and overcome issues like low enantioselectivity. nih.gov This allows for the creation of tailored biocatalysts for the synthesis of specific, optically pure vicinal halohydrins. nih.gov
Untapped Potential in Interdisciplinary Research Domains
The unique structural and reactive properties of 1-Iodohex-1-en-3-ol and other iodoalkenols suggest significant untapped potential in a variety of interdisciplinary research fields.
Medicinal Chemistry and Natural Product Synthesis: Iodoalkenols are valuable intermediates in the synthesis of biologically active natural products and pharmaceuticals. nih.govwilliams.educhemrxiv.org Many natural products possess complex stereochemistry that is essential for their therapeutic effects. numberanalytics.com The ability to stereoselectively synthesize iodoalkenols opens the door to the efficient construction of these intricate molecular architectures. williams.edunih.gov For example, they can serve as precursors to butenolides, a class of compounds present in many biologically active natural products. chemrxiv.org The development of new synthetic methods for iodoalkenols could, therefore, accelerate the discovery and development of new drugs for a range of diseases. rsc.orgmdpi.com
Materials Science: The field of materials science focuses on the relationship between a material's structure, processing, and properties. wikipedia.org Iodoalkenols, with their combination of a reactive carbon-iodine bond and a hydroxyl group, offer a versatile platform for the synthesis of new polymers and functional materials. idu.ac.idpsl.eu The vinyl iodide moiety can participate in cross-coupling reactions, allowing for the introduction of various functional groups and the construction of complex macromolecular structures. psu.edu The hydroxyl group provides a site for further modification or for influencing the material's properties through hydrogen bonding. There is potential to explore their use in creating advanced materials with novel electronic, optical, or mechanical properties, including nanomaterials and biomaterials. wikipedia.orgthermofisher.com
Active Matter and Self-Propelled Systems: An intriguing and largely unexplored area is the potential application of iodoalkenols in the field of active matter. researchgate.net This interdisciplinary domain studies systems whose individual components consume energy and exert forces, leading to emergent collective behaviors. The chemical reactivity of iodoalkenols could potentially be harnessed to fuel the motion of microscopic or macroscopic objects, creating self-propelled "active droplets" or other soft-matter systems. researchgate.net The controlled release of iodide or other reaction byproducts could generate chemical gradients or Marangoni flows, driving motion and enabling the study of complex, non-equilibrium phenomena. researchgate.net This could open up new avenues for designing materials with life-like, adaptive properties. researchgate.net
Corrosion Inhibition: There is also potential for iodoalkenols or compounds that can generate iodide ions to be used in corrosion inhibition, particularly in industrial settings like oil and gas production where acidic conditions can cause significant damage to metal infrastructure. google.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
